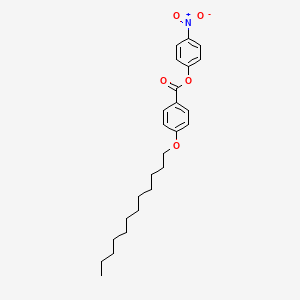
4-Nitrophenyl 4-(dodecyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 4-(dodecyloxy)benzoate is an organic compound that belongs to the class of nitrophenyl benzoate esters. This compound is characterized by the presence of a nitrophenyl group and a dodecyloxy group attached to a benzoate ester. It is commonly used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 4-(dodecyloxy)benzoate typically involves the esterification of 4-nitrophenol with 4-(dodecyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature until the formation of the ester is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 4-(dodecyloxy)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Typically performed using sodium hydroxide (NaOH) or hydrochloric acid (HCl) in aqueous solution.
Reduction: Commonly carried out using tin(II) chloride (SnCl2) in ethanol.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Hydrolysis: 4-nitrophenol and 4-(dodecyloxy)benzoic acid.
Reduction: 4-aminophenyl 4-(dodecyloxy)benzoate.
Substitution: Various substituted phenyl benzoates depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 4-(dodecyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies to investigate ester hydrolysis mechanisms.
Biology: Employed in the study of enzyme kinetics and inhibition.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 4-(dodecyloxy)benzoate involves its interaction with enzymes or other biological molecules. For example, during hydrolysis, the ester bond is cleaved by esterases, releasing 4-nitrophenol, which can be detected spectrophotometrically due to its yellow color . The nitrophenyl group acts as a leaving group, facilitating various substitution reactions.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl 4-(hexyloxy)benzoate: Similar structure but with a shorter alkyl chain.
4-Nitrophenyl benzoate: Lacks the dodecyloxy group, making it less hydrophobic.
4-Nitrophenyl acetate: Contains an acetate group instead of a benzoate group.
Uniqueness
4-Nitrophenyl 4-(dodecyloxy)benzoate is unique due to its long dodecyloxy chain, which imparts hydrophobic properties and influences its interaction with biological membranes and enzymes. This makes it particularly useful in studies involving lipid membranes and hydrophobic environments .
Properties
CAS No. |
68162-40-3 |
|---|---|
Molecular Formula |
C25H33NO5 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-dodecoxybenzoate |
InChI |
InChI=1S/C25H33NO5/c1-2-3-4-5-6-7-8-9-10-11-20-30-23-16-12-21(13-17-23)25(27)31-24-18-14-22(15-19-24)26(28)29/h12-19H,2-11,20H2,1H3 |
InChI Key |
QRGFFSVSDVTPKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















